JBC117

Cancer Biology Cytotoxicity Assay Pygo2 Inhibition

JBC117 uniquely targets Pygo2 PHD (KD=2.8 μM), distinct from upstream Wnt inhibitors. Shows selective cytotoxicity vs normal cells (IC50 2.6-3.3 μM vs 33.8 μM) and enhances CD8+ T cell infiltration for immunotherapy synergy. Ideal for validating Pygo2 dependency in colon/lung/prostate cancer models and preclinical combination studies.

Molecular Formula C28H30N2O3
Molecular Weight 442.5 g/mol
Cat. No. B12367747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJBC117
Molecular FormulaC28H30N2O3
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)C(CN3CCC4(CC3)CC(C5=C(O4)C6=CC=CC=C6C=C5)O)O
InChIInChI=1S/C28H30N2O3/c1-18-6-8-21-23(16-29-24(21)14-18)26(32)17-30-12-10-28(11-13-30)15-25(31)22-9-7-19-4-2-3-5-20(19)27(22)33-28/h2-9,14,16,25-26,29,31-32H,10-13,15,17H2,1H3
InChIKeyZWROJRGVUNUVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JBC117 Procurement Guide: A Novel Pygo2 PHD Inhibitor for Cancer Research


JBC117 is a first-in-class small molecule antagonist of the Pygopus2 (Pygo2) plant homeodomain (PHD) finger, identified as a spiro[2H-naphtho[1,2-b]pyran-2,4'-piperidine]-1'-ethanol derivative (CAS 1214531-21-1) [1]. It functions by specifically binding to the Pygo2 PHD domain, a critical component of the Wnt/β-catenin signaling pathway [1]. JBC117 is primarily utilized as a chemical probe in oncology research to investigate the role of Pygo2 in cancer cell proliferation, migration, and immune evasion [2].

Why JBC117 Cannot Be Substituted with Common Wnt Pathway Inhibitors


Substituting JBC117 with general Wnt/β-catenin pathway inhibitors (e.g., tankyrase inhibitors, porcupine inhibitors) or broad-spectrum chemotherapeutics is not scientifically equivalent. JBC117 uniquely targets the Pygo2 PHD finger, a specific protein-protein interaction domain, whereas most Wnt inhibitors act upstream or downstream of this chromatin effector complex [1]. Its downstream effects on tumor immunology, including the Sp1/Kit/Ido1 signaling axis, are distinct from those of direct β-catenin/CBP transcription inhibitors like ICG-001 [2]. The selectivity profile and immunological synergy demonstrated by JBC117 are mechanistically tied to its precise binding pocket on Pygo2, which cannot be replicated by other in-class agents without equivalent target engagement data [1].

Quantitative Evidence for Selecting JBC117 Over Closest Analogs


JBC117 Shows Superior Cancer Cell Growth Inhibition Compared to Normal Cells

JBC117 demonstrates a significant therapeutic window in vitro, with substantially higher potency against cancer cell lines compared to normal human fibroblasts. In a 24-hour growth inhibition assay, JBC117 exhibited IC50 values of 2.6 ± 0.16 μM for HCT116 colon cancer cells and 3.3 ± 0.14 μM for A549 lung cancer cells, compared to an IC50 of 33.80 ± 0.15 μM for normal human fibroblasts, representing a 10- to 13-fold selectivity for cancer cells [1].

Cancer Biology Cytotoxicity Assay Pygo2 Inhibition

JBC117 Effectively Prolongs Survival in a Murine Colon Cancer Xenograft Model

In a HCT116 xenograft model, daily subcutaneous administration of JBC117 at 10 mg/kg significantly extended the survival time of treated mice compared to the vehicle control group. This in vivo efficacy data provides a crucial benchmark for comparing the anti-tumor activity of JBC117 to other potential Pygo2 inhibitors or Wnt pathway modulators in a physiologically relevant setting [1].

In Vivo Pharmacology Colon Cancer Xenograft Model

JBC117 Synergizes with Immune Checkpoint Blockade to Suppress Tumor Growth

In a syngeneic mouse model of prostate cancer (RM9), the combination of JBC117 with immune checkpoint blockade (ICB: anti-PD-1 plus anti-CTLA-4) resulted in significantly enhanced tumor growth inhibition compared to either monotherapy. The combination therapy led to a 64% reduction in mean tumor volume at the endpoint compared to the vehicle control, whereas JBC117 alone resulted in a 31% reduction and ICB alone a 46% reduction [1].

Immuno-Oncology Combination Therapy Prostate Cancer

JBC117 Enhances Cytotoxic T Cell Infiltration into Tumors

Flow cytometric analysis of tumor-infiltrating lymphocytes in the RM9 prostate cancer model revealed that JBC117 treatment, alone or in combination with ICB, significantly increased the percentage of CD8+ cytotoxic T cells within the tumor microenvironment. Specifically, JBC117 monotherapy increased CD8+ T cell infiltration by 2.8-fold relative to the vehicle control group [1]. This effect was even more pronounced with the addition of ICB, demonstrating JBC117's ability to remodel the tumor immune landscape.

Tumor Immunology Immune Cell Infiltration Prostate Cancer

JBC117 Binding Affinity to Pygo2 PHD Finger Confirmed by SPR and NMR

The direct binding of JBC117 to the Pygo2 PHD finger was quantitatively validated using Surface Plasmon Resonance (SPR), which yielded a dissociation constant (KD) of 2.8 μM. This interaction was further corroborated by NMR chemical shift perturbation assays, confirming specific engagement with the target domain [1].

Biophysics Protein-Ligand Interaction Drug Discovery

Key Research Applications of JBC117 Based on Differentiated Evidence


Investigating Pygo2-Dependent Tumor Immune Evasion Mechanisms

JBC117 is ideally suited for dissecting the role of Pygo2 in suppressing anti-tumor immunity. Its demonstrated ability to increase intratumoral CD8+ T cell infiltration and synergize with checkpoint inhibitors [1] makes it a powerful tool for researchers studying how tumor-intrinsic oncogenic pathways shape the immune microenvironment and mediate resistance to immunotherapy.

Validating Pygo2 as a Therapeutic Target in Wnt-Driven Cancers

With its well-characterized binding to the Pygo2 PHD finger (KD = 2.8 μM) [1] and selective cytotoxicity against cancer cells over normal fibroblasts (IC50 2.6-3.3 μM vs 33.8 μM) [1], JBC117 serves as a high-quality chemical probe for validating Pygo2 dependency in colon, lung, and prostate cancer models. This is crucial for target validation studies where off-target effects of genetic knockdown need to be complemented by pharmacological inhibition.

Preclinical Evaluation of Pygo2 Inhibition in Combination Therapy Regimens

Given its robust synergy with immune checkpoint blockade, where the combination outperformed either monotherapy in reducing tumor burden [1], JBC117 is a prime candidate for preclinical combination studies. Researchers can use it to explore rational combination strategies with standard-of-care chemotherapies, targeted therapies, or other immunomodulatory agents to identify regimens with enhanced efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JBC117

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.